![molecular formula C8H6BrNO B1383900 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one CAS No. 1256823-72-9](/img/structure/B1383900.png)
2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
Overview
Description
2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one is a heterocyclic compound that is part of the pyridine family of compounds. It is a colorless solid that has a melting point of 147-148°C and a boiling point of 215-216°C. It is used in a variety of applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of a variety of other compounds, such as polymers, resins, and antioxidants.
Scientific Research Applications
Corrosion Inhibition for Steel Alloys
2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one: derivatives have been synthesized and applied as inhibitor films for steel alloy corrosion. These compounds, particularly when designed as 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) , show excellent potential in protecting carbon steel against corrosion in acidic environments, such as those encountered during industrial cleaning or acid pickling processes . The derivatives exhibit high inhibition efficiency, with some showing up to 97.7% effectiveness. Their mode of action includes both physisorption and chemisorption, attributed to the presence of heteroatoms that facilitate the formation of a protective layer on the steel surface.
Organic Synthesis
The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Through cyclocondensation reactions, it can be transformed into a range of CAPD derivatives . These derivatives are valuable in organic chemistry for the development of new materials with potential applications in pharmaceuticals, agrochemicals, and dyes .
Computational Chemistry Studies
CAPD derivatives: of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one have been the subject of computational chemistry studies, including Monte Carlo simulations and Density Functional Theory (DFT) calculations . These studies help in understanding the molecular structure and electron density, which are crucial for their function as corrosion inhibitors .
Mechanism of Action
Target of Action
Similar compounds, such as 6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile derivatives (capds), have been shown to interact with carbon steel surfaces .
Mode of Action
Capds, which are structurally similar, have been shown to interact with carbon steel surfaces, forming a protective layer that inhibits corrosion . This interaction involves both physical adsorption and chemisorption .
Biochemical Pathways
The related capds have been shown to inhibit corrosion in carbon steel, suggesting they may interact with the oxidation-reduction processes involved in corrosion .
Result of Action
Related capds have been shown to form a protective layer on carbon steel surfaces, inhibiting corrosion . This suggests that 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one may have similar protective effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. For instance, the related CAPDs have been shown to be effective corrosion inhibitors in a molar H2SO4 medium . The temperature, pH, and presence of other chemicals in the environment could potentially affect the compound’s action.
properties
IUPAC Name |
2-bromo-5,6-dihydrocyclopenta[b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMWRJIKUYDPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383819.png)
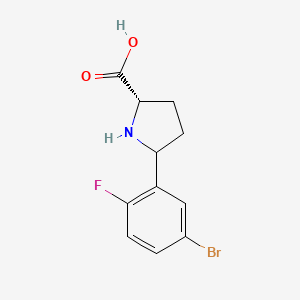
![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)
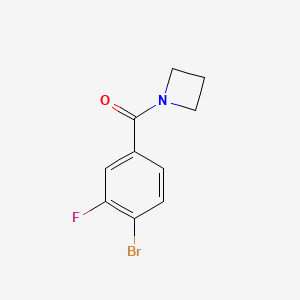
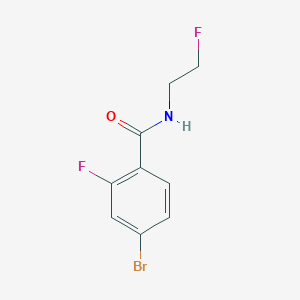
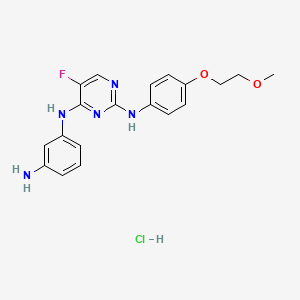
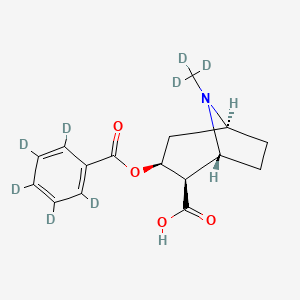
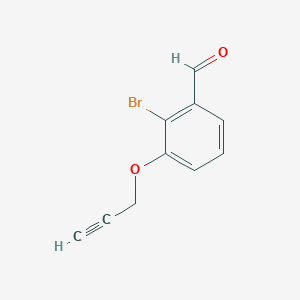
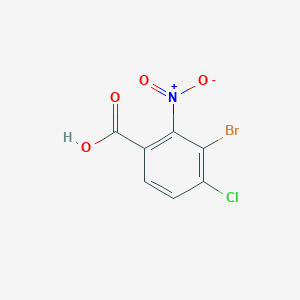
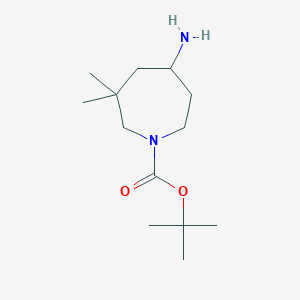
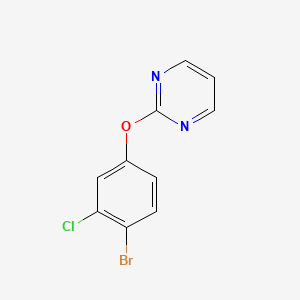
![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1383838.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B1383840.png)